Hydrogen Bond Acceptor Count Distinguishes Pyrazino[2,3-d]pyridazin-5(6H)-one from Phthalazinone Scaffolds
The target compound contains 4 hydrogen bond acceptor (HBA) sites versus 2 HBA sites for phthalazin-1(2H)-one, representing a quantifiable 2-fold difference in available lone-pair interactions for target engagement and solubility modulation [1]. This higher HBA density results in a TPSA of 67.2 Ų for pyrazino[2,3-d]pyridazin-5(6H)-one compared to approximately 46 Ų for the phthalazinone core, a 21.2 Ų absolute difference .
| Evidence Dimension | Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | 4 HBA (67.2 Ų TPSA) |
| Comparator Or Baseline | Phthalazin-1(2H)-one: 2 HBA (~46 Ų TPSA) |
| Quantified Difference | 2-fold more HBA sites; approximately 21 Ų larger TPSA |
| Conditions | Computed values from PubChem (target) and vendor specification sheets (comparator) |
Why This Matters
Scaffolds with a higher HBA count and TPSA enter distinct property space for oral bioavailability prediction (Veber rules) and protein-ligand interaction profiling, directly impacting hit-to-lead decision-making in medicinal chemistry procurement.
- [1] PubChem Compound Summary CID 21818070, Pyrazino[2,3-d]pyridazin-5(6H)-one. HBA Count: 4. View Source
